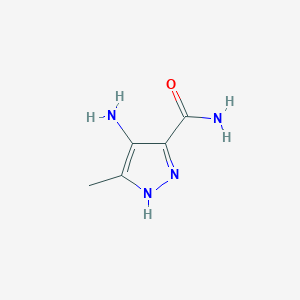

4-amino-5-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-amino-5-methyl-1H-pyrazole-3-carboxamide" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide can be accomplished via the reaction with acid chloride and diamines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction, which allows for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, solid-phase synthesis routes have been developed to create 1,5-substituted pyrazole-4-carboxamides with potential as GPCR ligands .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry. For example, the crystal structure of a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide derivative was determined by single-crystal X-ray diffraction, revealing supramolecular tetramer synthons formed through hydrogen bonding . Similarly, the structure of other pyrazole derivatives has been confirmed by X-ray diffraction studies, highlighting the importance of intermolecular hydrogen bonds in the stabilization of the crystal and molecular structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions to yield new compounds with potential pharmacological interest. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles produces pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes yields Schiff bases . These reactions demonstrate the chemical versatility and reactivity of pyrazole derivatives, which can be exploited to synthesize a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal and molecular structure of a novel pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, with the compound exhibiting three-dimensional supramolecular self-assembly . The thermal decomposition of these compounds can be studied using thermogravimetric analysis, while their molecular geometries and electronic structures can be optimized and calculated using ab-initio methods . Additionally, the nonlinear optical properties of pyrazole derivatives can be discussed based on their polarizability and hyperpolarizability values .

Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Heterocyclic Compounds

4-Amino-5-methyl-1H-pyrazole-3-carboxamide serves as a key scaffold in the synthesis of various heterocyclic compounds. Its unique reactivity has been utilized for the generation of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others. The compound's role in heterocyclic chemistry highlights its importance in the synthesis of versatile cynomethylene dyes and other novel compounds under mild reaction conditions. The use of this compound and its derivatives has opened new pathways for innovative transformations in organic synthesis, particularly in dye and heterocyclic compound production (Gomaa & Ali, 2020).

Medicinal Chemistry and Therapeutic Applications

In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. These derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The structural versatility of this scaffold allows for the development of new drug-like candidates with potential therapeutic applications. This highlights the significance of this compound in the discovery and development of new medications with varied pharmacological profiles (Cherukupalli et al., 2017).

Role in the Inhibition of Monoamine Oxidase

Compounds derived from this compound have been identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), an enzyme target for the treatment of neurodegenerative disorders. The specific modifications at various positions of the pyrazoline nucleus derived from this compound have shown significant activity towards MAO, providing a basis for the development of novel MAO inhibitors. This research underscores the potential of this compound derivatives in the development of treatments for conditions such as depression and Parkinson's disease (Mathew et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPBOHREJSJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2554255.png)

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)